For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Origin of Nikkomycin Z
This document provides a comprehensive overview of the discovery, origin, and fundamental characteristics of Nikkomycin Z, a potent antifungal agent. It is intended for an audience with a technical background in microbiology, biochemistry, and pharmaceutical sciences.
Discovery and Origin
Initial Discovery
Nikkomycin Z was first discovered in the 1970s by Dähn and his colleagues at Bayer Pharmaceuticals.[1][2] It was identified as a secondary metabolite with notable antifungal properties, particularly against plant pathogens.[2] The initial interest in Nikkomycin Z grew substantially when it was identified as a potent inhibitor of chitin synthase, a crucial enzyme for fungal cell wall synthesis.[1] This mechanism of action is particularly promising as chitin is absent in mammals, suggesting a high degree of selective toxicity.[1][3]
Producing Microorganisms
The original source of Nikkomycin Z was the soil bacterium Streptomyces tendae.[2][4][] Subsequently, another species, Streptomyces ansochromogenes, was also identified as a producer of nikkomycins, including Nikkomycin Z and its structural isomer Nikkomycin X.[6] These actinomycetes remain the primary sources for the fermentative production of this antibiotic.
Quantitative Data
Nikkomycin Z's efficacy and production have been quantified in various studies. The following tables summarize key quantitative metrics, including production yields from engineered strains and its inhibitory activity against various fungal pathogens.
Table 1: Production Yields of Nikkomycin Z
| Producing Strain | Condition | Yield | Reference |
| Streptomyces ansochromogenes sanPDM | Genetic modification (sanP disruption) | 300 mg/L | [6] |
| Streptomyces ansochromogenes sanPDM | Uracil feeding (2 g/L) | 800 mg/L | [6] |
| Streptomyces tendae ΔNikQ | Optimized fermentation process | 2.3 g/L | [7][8] |
Table 2: In Vitro Inhibitory Activity of Nikkomycin Z
| Metric | Target | Value | Reference |
| Kᵢ (Inhibition Constant) | Candida albicans chitin synthase | 0.16 µM | [9] |
| MIC₅₀ (Mycelial Phase) | Coccidioides immitis | 4.9 µg/mL | [10] |
| MIC₅₀ | Candida auris | 2 mg/L | [11] |
| MIC₉₀ | Candida auris | 32 mg/L | [11] |
| MIC (Dähn et al.) | Mucor hiemalis & Rhizopus circinans | 1 µg/mL | [2] |
Experimental Protocols
Isolation and Purification of Nikkomycin Z
A scalable and reliable manufacturing process is critical for the clinical development of Nikkomycin Z. The primary challenge in purification is the separation of Nikkomycin Z from its structurally similar isomer, Nikkomycin X.[7]
Protocol Overview:
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Fermentation and Clarification: Streptomyces tendae (e.g., a genetically modified ΔNikQ strain to suppress Nikkomycin X production) is cultured in a suitable fermentation medium.[7][8] The resulting broth is diluted with water and centrifuged using a disc stack centrifuge to remove biomass. The supernatant is then passed through a series of filters (e.g., 10, 5, and 1 micron) for clarification.[7]
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Cation Exchange Chromatography: The clarified broth is adjusted to a pH between 4 and 7 and loaded onto a strong cation exchange resin.[12] After washing, the adsorbed material, including Nikkomycin Z, is eluted with a mild base solution, such as dilute ammonia water.[12]
-
Anion Exchange Chromatography: The eluate of interest is then contacted with a suitable anion exchange resin. The adsorbed material is subsequently eluted with a mild acid solution.[12]
-
Hydrophobic Interaction Chromatography (HIC): To separate undesired organic compounds, the eluate from the previous step is subjected to HIC. The column is eluted with water to obtain a concentrated and purified solution of Nikkomycin Z.[12]
-
Final Isolation: The product peaks are collected, acidified to form a suitable salt (e.g., HCl), and isolated by drying, typically through lyophilization, to yield the final product with high purity (>98%).[7][12]
Chitin Synthase Inhibition Bioassay
The mechanism of action of Nikkomycin Z is the competitive inhibition of chitin synthase.[][13] A common method to quantify this inhibition is the radiolabel incorporation assay.
Protocol Overview:
-
Organism Preparation: Candida albicans cells are grown under appropriate conditions (in vitro or harvested from an in vivo infection model).[14][15]
-
Reaction Mixture: A reaction mixture is prepared containing permeabilized yeast cells (or a cell-free enzyme preparation), the substrate UDP-N-acetyl-D-[U-¹⁴C]glucosamine, and various concentrations of Nikkomycin Z.[9][14]
-
Incubation: The reaction is incubated to allow for the synthesis of chitin.
-
Quantification of Chitin Synthesis: The reaction is stopped, and the amount of radiolabeled N-acetylglucosamine incorporated into the alkali-insoluble chitin polymer is measured. This is typically done by filtering the reaction mixture and measuring the radioactivity of the retained polymer using a scintillation counter.[14]
-
Data Analysis: The rate of chitin synthesis at different inhibitor concentrations is determined and plotted (e.g., using a Dixon plot) to calculate the inhibition constant (Kᵢ).[9] Specific labeling of chitin is confirmed through methods like chitinase digestion and analysis of acid hydrolysates.[14][15]
Biosynthesis and Mechanism of Action
Biosynthetic Pathway of Nikkomycin Z
Nikkomycins are peptidyl nucleoside antibiotics.[6] The biosynthesis of Nikkomycin Z involves the assembly of a nucleoside moiety and a peptidyl moiety. Uridine monophosphate (UMP) serves as the direct precursor for the nucleoside part, while L-glutamate and L-lysine are precursors for the peptidyl portion.[6] Genetic manipulation of the biosynthetic gene cluster, for instance, by disrupting the sanP gene which is crucial for the formation of the imidazolone ring in Nikkomycin X, can lead to the selective production of Nikkomycin Z.[6]
Caption: Simplified biosynthetic pathway of Nikkomycin Z.
Mechanism of Action
Nikkomycin Z exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase.[13] Its structure mimics that of UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for the enzyme.[][13] By binding to the active site of chitin synthase, Nikkomycin Z blocks the synthesis of chitin, an essential polysaccharide component of the fungal cell wall.[3][11] The resulting weakened cell wall cannot withstand osmotic pressure, leading to cell lysis and fungal death.[10] The effectiveness of Nikkomycin Z depends on its transport into the fungal cell, which is mediated by a dipeptide permease system, and its affinity for the various chitin synthase isoenzymes present in the target fungus.[9][13]
References
- 1. Nikkomycin Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nikkomycin Z—Ready to Meet the Promise? [mdpi.com]
- 3. vfce.arizona.edu [vfce.arizona.edu]
- 4. Nikkomycin - Wikipedia [en.wikipedia.org]
- 6. Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical and scalable manufacturing process for an anti-fungal agent, Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. US20140275511A1 - Purification of nikkomycin z - Google Patents [patents.google.com]
- 13. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 14. Chitin biosynthesis in Candida albicans grown in vitro and in vivo and its inhibition by nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chitin biosynthesis in Candida albicans grown in vitro and in vivo and its inhibition by nikkomycin Z - PubMed [pubmed.ncbi.nlm.nih.gov]
